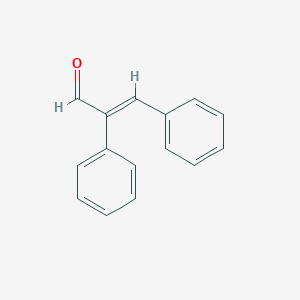
(E)-2,3-diphenylprop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-Diphenylprop-2-enal is an organic compound characterized by the presence of two phenyl groups attached to a propenal backbone This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,3-diphenylprop-2-enal typically involves the aldol condensation of benzaldehyde with cinnamaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and optimized catalysts can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (E)-2,3-Diphenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing
生物活性
(E)-2,3-diphenylprop-2-enal, commonly known as chalcone, is a compound that has garnered significant attention due to its diverse biological activities. This article delves into the various aspects of its biological activity, including its anticancer properties, antioxidant effects, and potential as a therapeutic agent.
Chemical Structure and Properties
This compound is characterized by its unique structure, which features two phenyl groups attached to a prop-2-enal backbone. This configuration contributes to its reactivity and biological interactions.
Anticancer Activity
Numerous studies have demonstrated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Mechanism of Action : The compound inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This inhibition leads to increased apoptosis and reduced tumor cell viability .
- Selectivity : Research indicates that this compound preferentially affects cancer cells while exhibiting lower toxicity towards normal cells. For instance, studies on breast cancer cells revealed significant cytotoxicity with minimal effects on healthy tissue .
Case Study: Breast Cancer Cells
A study evaluated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value around 15 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Antioxidant Properties
In addition to its anticancer effects, this compound exhibits strong antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases:
- Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative damage in cells. This action is particularly beneficial in conditions like neurodegenerative diseases where oxidative stress plays a pivotal role .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2:
- Inhibition of COX Enzymes : Studies show that derivatives of this compound can selectively inhibit COX-2 with an IC50 value of approximately 0.3 µM, suggesting potential use in treating inflammatory conditions .
Summary of Biological Activities
特性
IUPAC Name |
(E)-2,3-diphenylprop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVONCAJVKBEGI-PTNGSMBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13702-35-7, 1755-47-1 |
Source


|
| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106633 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














